molecular formula C27H44O3 B602411 (24R)-paricalcitol CAS No. 132015-95-3

(24R)-paricalcitol

Katalognummer: B602411
CAS-Nummer: 132015-95-3
Molekulargewicht: 416.64
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(24R)-Paricalcitol, a selective vitamin D receptor activator (VDRA), is a synthetic analog of calcitriol (1,25-dihydroxyvitamin D3). It is primarily used to manage secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) patients, particularly those on dialysis. Unlike non-selective VDRAs like calcitriol, paricalcitol’s modified side chain reduces its hypercalcemic and hyperphosphatemic effects while retaining potent parathyroid hormone (PTH)-suppressive activity .

Eigenschaften

CAS-Nummer

132015-95-3

Molekularformel

C27H44O3

Molekulargewicht

416.64

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (24R)-paricalcitol involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Side Chain Modification: Modifying the side chain to achieve the desired configuration and functional groups.

    Final Cyclization: Formation of the final cyclic structure to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Using large reactors to carry out the chemical reactions in batches.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

    Quality Control: Rigorous testing to ensure the product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions: (24R)-Paricalcitol undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

(24R)-Paricalcitol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of vitamin D analogs.

    Biology: Investigated for its role in regulating calcium and phosphate metabolism in biological systems.

    Industry: Employed in the development of new pharmaceutical formulations and therapeutic agents.

Wirkmechanismus

(24R)-Paricalcitol exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. Upon binding to the receptor, this compound modulates the transcription of target genes, leading to increased absorption of calcium and phosphate from the intestine, reduced parathyroid hormone levels, and improved bone health.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Efficacy in PTH Suppression

Compound PTH Reduction Efficacy Key Studies
Paricalcitol Comparable to non-selective VDRAs (RR: 1.01; 95% CI: 0.87–1.18) but with dose-dependent superiority at higher doses (e.g., 160 µg paricalcitol vs. calcitriol) . Meta-analysis of 696 patients across 5 RCTs ; crossover study
Calcitriol Similar PTH suppression but requires 3–5x lower doses than paricalcitol for equivalent effect. Higher risk of hypercalcemia . Randomized trial (n=131)
Doxercalciferol Equivalent PTH suppression to paricalcitol but induces greater hypercalcemia . Preclinical and 5/6 nephrectomy rat models
ER Calcifediol Comparable PTH reduction but lower calcium elevation vs. paricalcitol . Network meta-analysis (2023)
  • Key Finding : Paricalcitol achieves similar iPTH suppression to calcitriol and doxercalciferol but requires higher doses due to reduced calcemic activity .

Cost-Effectiveness

  • In China’s healthcare system, paricalcitol is cost-effective for CKD-5D patients with SHPT (ICER: negative value). Probabilistic sensitivity analysis showed 96.2% dominance over calcitriol + cinacalcet .

Anti-Inflammatory and Antioxidant Effects

  • CRP Reduction : Paricalcitol lowers C-reactive protein (CRP) by 20% in CKD patients, indicating anti-inflammatory effects .
  • Oxidative Stress : Increases SOD and glutathione levels, mitigating oxidative injury in hemodialysis patients .

Key Comparative Studies

Paricalcitol vs. Calcitriol :

  • A 24-week RCT found paricalcitol suppressed PTH more effectively at weeks 4 and 18, with fewer dose adjustments (dose ratio: 2.6:1) .
  • Mortality rates were 29% lower with paricalcitol in a cohort study (n=10,152) .

Paricalcitol vs. ER Calcifediol :

  • ER calcifediol offers similar PTH control with less hypercalcemia, making it preferable for calcium-sensitive patients .

Paricalcitol vs. Maxacalcitol: No significant difference in iPTH suppression (RR: 1.01) in Japanese hemodialysis patients .

Limitations and Contradictions

  • Efficacy Discrepancies: Some studies report comparable PTH suppression (e.g., RR: 1.01 ), while others note superior reductions (SMD: -0.53 ). These may stem from variations in dosing protocols or patient populations.
  • Calcium-Phosphorus Trade-off: Paricalcitol’s reduced hypercalcemia risk is offset by a higher Ca × P product vs. non-selective VDRAs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.